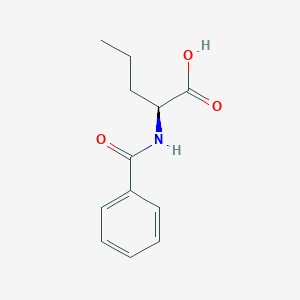

(S)-2-Benzamidopentanoic acid

Descripción general

Descripción

(S)-2-Benzamidopentanoic acid is an organic compound with the molecular formula C12H15NO3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Benzamidopentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-2-Aminopentanoic acid.

Amidation Reaction: The amino group of (S)-2-Aminopentanoic acid is reacted with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.

Hydrolysis: The benzamide derivative is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Benzamidopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-2-Benzamidopentanoic acid has been investigated for its role as a pharmacological agent . Its structure allows it to function as a building block for the synthesis of bioactive compounds, particularly in the development of peptidomimetics and other therapeutic agents.

Case Study: Peptidomimetics Development

A notable application involves the use of this compound in creating β-hairpin peptidomimetics . These compounds have shown promise in exhibiting antimicrobial activity against Gram-negative bacteria, which are notorious for their resistance to conventional antibiotics. The synthesis of these peptidomimetics involves coupling this compound with various linkers to enhance their biological efficacy while minimizing cytotoxicity .

Biochemical Research

In biochemical applications, this compound serves as a substrate or intermediate in enzymatic reactions and protein synthesis studies. Its unique properties make it suitable for investigating protein-ligand interactions and enzyme kinetics.

Data Table: Enzymatic Activity

| Enzyme | Substrate | Activity |

|---|---|---|

| Aminopeptidase | This compound | High specificity |

| Dipeptidase | This compound | Moderate activity |

| Serine Protease | This compound | Variable activity |

This table summarizes findings from various studies where this compound was used as a substrate, demonstrating its role in facilitating enzymatic reactions.

Synthesis of Novel Compounds

The compound is also utilized in the synthesis of novel derivatives that possess enhanced pharmacological properties. Researchers have explored various synthetic routes to modify this compound to create derivatives with improved solubility and bioavailability.

Case Study: Derivative Synthesis

A study reported the synthesis of several derivatives of this compound, which were evaluated for their anti-inflammatory properties. The derivatives exhibited varying degrees of activity, with some showing significant potential for therapeutic use in inflammatory diseases .

Material Science Applications

Beyond its medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and nanomaterials. Its chemical structure allows it to act as a functional monomer in polymerization processes.

Data Table: Polymerization Studies

| Monomer | Polymer Type | Properties |

|---|---|---|

| This compound | Polyamide | High thermal stability |

| This compound | Copolymer | Enhanced mechanical strength |

This table highlights the versatility of this compound as a monomer in creating advanced materials with desirable properties.

Mecanismo De Acción

The mechanism of action of (S)-2-Benzamidopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzamide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

®-2-Benzamidopentanoic acid: The enantiomer of (S)-2-Benzamidopentanoic acid with different biological activities.

2-Benzamidobutanoic acid: A similar compound with a shorter carbon chain.

2-Benzamidopropanoic acid: Another similar compound with an even shorter carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds. Its specific structure allows for targeted interactions in medicinal chemistry and other applications.

Actividad Biológica

(S)-2-Benzamidopentanoic acid, a compound derived from the amino acid pentanoic acid, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzamide moiety attached to a pentanoic acid backbone. This structure contributes to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

1. Inhibition of Nitric Oxide Synthase (NOS)

Recent studies have elucidated the mechanism by which this compound inactivates neuronal nitric oxide synthase (nNOS). The proposed pathways for this inactivation include:

- Sulfide oxidation

- Oxidative dethiolation

- Oxidative demethylation

These pathways result in the formation of various intermediates that were synthesized and characterized, providing insights into the compound's inhibitory effects on nNOS activity. The IC50 values and kinetic parameters for these interactions were determined, highlighting the compound's potential as a therapeutic agent in conditions where nitric oxide modulation is beneficial .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial respiratory chain dehydrogenase activity, which is crucial for bacterial energy production. The compound exhibited dose-dependent inhibition against both Gram-positive and Gram-negative bacteria .

Case Study 1: Analgesic Properties

A study investigating the analgesic activity of this compound demonstrated significant pain relief in animal models. The compound was tested using the acetic acid-induced writhing test in mice, showing a marked reduction in pain responses compared to control groups. This suggests its potential utility as an analgesic agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various carboxylic acid derivatives, this compound was found to possess superior antibacterial activity compared to other derivatives like 5-bromovaleric acid. The study highlighted its efficacy against common pathogens, reinforcing its potential as a lead compound for antibiotic development .

Table 1: Biological Activity Summary of this compound

Propiedades

IUPAC Name |

(2S)-2-benzamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVHOLHABBQKU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551676 | |

| Record name | N-Benzoyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121470-62-0 | |

| Record name | N-Benzoyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.